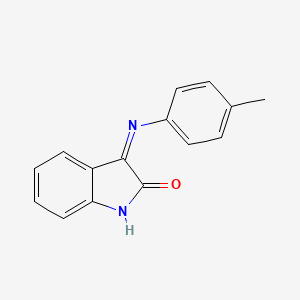

3-(4-Methylanilino)indol-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methylphenyl)imino-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c1-10-6-8-11(9-7-10)16-14-12-4-2-3-5-13(12)17-15(14)18/h2-9H,1H3,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZETUOQQJYCOFTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N=C2C3=CC=CC=C3NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80316010 | |

| Record name | 3-(4-methylphenyl)imino-1H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80316010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49672313 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

42407-86-3 | |

| Record name | NSC298520 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298520 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(4-methylphenyl)imino-1H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80316010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Studies of 3 4 Methylanilino Indol 2 One and Its Analogs

Fundamental Principles Governing Biological Activity in Indolin-2-one Scaffolds

The indolin-2-one core, also known as oxindole (B195798), is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to bind to a variety of biological targets and exhibit a wide range of pharmacological activities. ekb.egresearchgate.net This versatility stems from its unique structural and electronic properties, which can be readily modified to optimize interactions with specific biomacromolecules. ekb.egekb.eg The fundamental principles governing the biological activity of indolin-2-one scaffolds are rooted in their ability to participate in key molecular interactions within the active sites of target proteins, particularly kinases. researchgate.net

A crucial pharmacophoric feature of the indolin-2-one scaffold is its capacity for hydrogen bonding. The lactam moiety, containing both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), is pivotal for anchoring the molecule within the ATP-binding pocket of many kinases. researchgate.net For instance, in studies of vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitors, the indolin-2-one scaffold commonly forms hydrogen bonds with key amino acid residues like Cys917.

Pharmacophore models developed for various indolin-2-one derivatives consistently highlight the importance of a hydrogen bond acceptor, a hydrogen bond donor, a hydrophobic group, and aromatic rings as essential features for biological activity. ijrpr.com For example, a five-featured pharmacophore model (ADHRR) for Aurora kinase inhibitors included a hydrogen bond acceptor, a hydrogen bond donor, a hydrophobic group, and two aromatic rings. ijrpr.com The specific arrangement and interplay of these features dictate the scaffold's potency and selectivity towards different biological targets. nih.gov The versatility of the indolin-2-one scaffold lies in the fact that substitutions at various positions (N-1, C-3, C-5, C-6, and C-7) can be made to fine-tune its biological profile. mdpi.commdpi.com

Influence of the Anilino Substituent at C-3 on Ligand-Target Interactions

The substituent at the C-3 position of the indolin-2-one core plays a paramount role in determining the molecule's biological activity and selectivity. The introduction of an anilino group at this position, creating a 3-anilinoindolin-2-one scaffold, significantly influences ligand-target interactions. This moiety can engage in a variety of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, which are critical for potent and selective inhibition of target proteins, particularly kinases.

The nature and substitution pattern of the anilino ring directly impact the binding affinity and selectivity of the compound. For instance, in the context of c-Src inhibitors, the presence of an amino group on the benzylidene moiety at C-3 was found to increase the affinity towards the ATP-binding site. nih.gov This suggests that the anilino nitrogen can act as a hydrogen bond acceptor or donor, depending on the specific interactions within the kinase domain.

Furthermore, the steric bulk of substituents on the anilino ring can modulate the compound's interaction with the enzymatic pocket. Bulky groups can either enhance or diminish activity depending on the size and shape of the binding site. nih.govnih.gov For example, 3-(substituted benzylidenyl)indolin-2-ones with bulky groups on the phenyl ring have shown high selectivity towards EGF and Her-2 receptor tyrosine kinases. nih.gov

The electronic properties of substituents on the anilino ring are also a key determinant of activity. Electron-donating or electron-withdrawing groups can alter the electron density of the anilino moiety, thereby influencing its ability to form favorable interactions with the target. Structure-activity relationship (SAR) studies on 4-anilinoquinazoline (B1210976) derivatives, a related scaffold, have revealed that large lipophilic and electron-withdrawing substituents like chlorine or bromine are often favored at the meta and para positions of the anilino ring for optimal activity. researchgate.net

The flexibility of the anilino group is another important factor. The rotational freedom around the C-3-anilino bond allows the substituent to adopt a conformation that maximizes its interactions with the target protein. mdpi.com This conformational adaptability contributes to the broad applicability of the 3-anilinoindolin-2-one scaffold in drug design.

Role of the Methyl Group on the Phenyl Ring of the Anilino Moiety (4-Methylanilino) in Modulating Activity

The presence and position of a methyl group on the phenyl ring of the anilino moiety can significantly modulate the biological activity of 3-anilinoindolin-2-one derivatives. The 4-methyl substitution, as seen in 3-(4-methylanilino)indol-2-one (B1418100), introduces specific steric and electronic effects that can fine-tune the ligand-target interactions.

The methyl group is a small, lipophilic substituent that can influence activity in several ways:

Steric Interactions: The methyl group can occupy a small hydrophobic pocket within the target's active site, leading to enhanced binding affinity through favorable van der Waals interactions. The position of the methyl group is critical. For example, in a series of 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides, a 3-methyl-benzene substituent resulted in significantly higher potency compared to a 2-methyl or 4-methyl-benzene substituent, highlighting the importance of the substituent's location for optimal interaction. nih.gov

Electronic Effects: The methyl group is weakly electron-donating, which can subtly alter the electron density of the phenyl ring. This can influence the strength of π-π stacking interactions between the anilino ring and aromatic residues in the binding site.

Conformational Effects: The methyl group can influence the preferred conformation of the anilino ring relative to the indolin-2-one core. This can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding and thus increasing affinity.

Research on various kinase inhibitors has demonstrated the impact of methyl substitution. For instance, in a study of oxazolo[5,4-d]pyrimidines as VEGFR2 inhibitors, a methyl group in the para position of the anilino moiety demonstrated notable inhibitory potency. mdpi.com This suggests that the 4-methyl group in this compound could play a similar role in enhancing binding to specific kinase targets.

The following table summarizes the effect of methyl group position on the activity of a series of pyruvate (B1213749) kinase M2 activators, illustrating the sensitivity of biological activity to the substituent's location on the anilino ring.

| Compound | Substituent on Anilino Ring | hPK M2 AC50 (μM) |

| 23 | 2-methyl-benzene | 2.2 |

| 24 | 3-methyl-benzene | 0.25 |

| 25 | 4-methyl-benzene | 1.4 |

Data sourced from a study on 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides as pyruvate kinase M2 activators. nih.gov

This data clearly indicates that the position of the methyl group has a profound effect on the compound's potency, with the meta-position being the most favorable in this particular series. nih.gov

Impact of Substitutions on the Indol-2-one (B1256649) Core (e.g., N-1, C-5, C-6, C-7 Positions) on SAR

Substitutions on the indolin-2-one core itself, at positions other than C-3, provide another avenue for modulating the structure-activity relationship (SAR) of this class of compounds. Modifications at the N-1, C-5, C-6, and C-7 positions can influence the molecule's electronic properties, solubility, metabolic stability, and interactions with the target protein. mdpi.commdpi.com

N-1 Position: The nitrogen atom at the N-1 position is a common site for substitution. The N-H group can act as a hydrogen bond donor, and its substitution can alter this interaction. For example, replacing the N-H with an N-alkyl or N-aryl group can introduce steric bulk and modify the compound's lipophilicity. In some cases, N-substitution can lead to a loss of activity if the hydrogen bond is crucial for binding. nih.gov However, in other instances, it can lead to improved potency or altered selectivity. For example, in a series of indolo[2,3-b]quinolines, the introduction of a basic amino-substituted side-chain at the C-11 position (analogous to N-1 substitution in the context of the larger ring system) was a key strategy to improve the pharmacological profile. mdpi.com

C-5, C-6, and C-7 Positions: The benzene (B151609) ring of the indolin-2-one core offers multiple positions for substitution. Introducing substituents at C-5, C-6, or C-7 can significantly impact the compound's properties:

Electronic Effects: Electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., nitro, halogen) can alter the electron density of the aromatic ring, which can influence interactions with the target protein. nih.gov For instance, in a series of isatin (B1672199) derivatives, a bromo-substituent at the C-5 and C-7 positions of the isatin core was found to be promising for activity against MCF-7 cells. mdpi.com

Steric Effects: The size and shape of substituents at these positions can influence how the molecule fits into the binding pocket. For example, in a study of 6-chloro-3-(substituted benzylidene)indolin-2-ones, the chloro group at the C-6 position was a key feature of the synthesized analogs. nih.gov

Solubility and Pharmacokinetics: Substituents on the indolin-2-one core can be used to improve the compound's physicochemical properties, such as solubility and metabolic stability. For example, the introduction of polar groups can enhance aqueous solubility.

The following table provides examples of how substitutions on the indolin-2-one core have been utilized in the development of biologically active molecules.

| Compound Class | Substitution Position | Substituent | Effect on Activity |

| Isatin Hybrids | C-5, C-7 | Bromo | Promising activity against MCF-7 cells mdpi.com |

| Isatins | C-5 | trans-2-(methoxycarbonyl)ethen-1-yl | Enhanced cytotoxic activity mdpi.com |

| Indolinones | C-6 | Chloro | Key feature in a series of c-Src inhibitors nih.gov |

| Benzimidazoles | C-6 | Nitro | More active than compounds with electron-donating groups nih.gov |

Conformational Analysis of this compound and its Correlation with Biological Recognition

The three-dimensional conformation of this compound is a critical determinant of its biological activity. The molecule's ability to adopt a specific low-energy conformation that is complementary to the binding site of a target protein is essential for effective biological recognition and subsequent modulation of the protein's function. The conformational flexibility of this compound arises primarily from the rotation around the single bond connecting the C-3 of the indolin-2-one core to the nitrogen of the anilino moiety.

The relative orientation of the indolin-2-one ring system and the 4-methylanilino group is a key aspect of the molecule's conformation. This orientation is influenced by several factors, including:

Steric Hindrance: The interaction between the substituents on both rings can create steric hindrance that favors certain rotational isomers (rotamers) over others.

Intramolecular Hydrogen Bonding: The potential for hydrogen bonding between the N-H of the anilino group and the C=O of the indolin-2-one core can stabilize specific conformations.

Electronic Effects: The electronic nature of the substituents can influence the rotational barrier around the C-N bond.

Computational modeling techniques, such as molecular mechanics and quantum chemistry calculations, can be employed to predict the preferred conformations of this compound and the energy barriers between them. For example, studies on similar structures, like N-aryl amides, have shown that rotation about the C(sp2)-N bond is a key conformational process with a significant energy barrier. researchgate.net

The correlation between a specific conformation and biological activity is often established through techniques like X-ray crystallography of ligand-protein complexes and 3D-QSAR (Quantitative Structure-Activity Relationship) studies. These methods can reveal the bioactive conformation, which is the specific spatial arrangement of the molecule when it is bound to its target.

For instance, in a study of microtubule targeting agents, conformational restriction of a flexible ligand was a key design strategy to enhance potency. By restricting the rotation of the anilino ring, the entropic penalty upon binding was reduced, leading to a more favorable interaction with the target. mdpi.com This highlights the principle that pre-organizing a molecule into its bioactive conformation can be a powerful strategy for improving its biological activity.

The 4-methyl group on the anilino ring can also influence the conformational preferences of the molecule. It can act as a steric buttress, restricting the rotation of the phenyl ring and favoring a particular orientation that is optimal for binding. This conformational constraint can contribute to the observed potency and selectivity of the compound.

Mechanistic Investigations of Biological Activity Associated with 3 4 Methylanilino Indol 2 One and Its Derivatives

Molecular Targets and Cellular Pathways Modulated by Indol-2-one (B1256649) Compounds

Indol-2-one derivatives exert their biological effects by interacting with a variety of molecular targets, thereby modulating crucial cellular pathways involved in cancer, inflammation, and other disease processes.

A significant number of indol-2-one derivatives have been identified as potent inhibitors of various protein kinases . mdpi.comscirp.orgnih.gov These enzymes play a critical role in signal transduction pathways that regulate cell growth, proliferation, and survival. scirp.org By inhibiting kinases such as vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), c-kit, and Flt3, these compounds can disrupt tumor-associated signaling cascades. scirp.org For instance, some derivatives have shown inhibitory activity against receptor tyrosine kinases like VEGFR-2, EGFR, and FGF-R1, which are pivotal in angiogenesis and tumor progression. mdpi.comacs.org The inhibition of these kinases can lead to reduced cell growth and the induction of apoptosis. scirp.org

Another key molecular target for this class of compounds is the bromodomain and extra-terminal (BET) family of proteins , particularly BRD4 . ebi.ac.uknih.govnih.govsci-hub.se BRD4 is an epigenetic reader that plays a crucial role in transcriptional regulation and is considered a viable drug target for cancer treatment. nih.govnih.gov Inhibition of BRD4 by indol-2-one derivatives has been shown to down-regulate the expression of oncogenes like c-Myc, leading to cell cycle arrest and apoptosis. nih.govnih.govebi.ac.uk

The B-cell lymphoma 2 (Bcl-2) family of proteins , which are key regulators of apoptosis, also serve as targets for indol-2-one derivatives. nih.govnih.govorientjchem.orgtandfonline.com Overexpression of anti-apoptotic proteins like Bcl-2 is a hallmark of many cancers, contributing to cell survival and drug resistance. orientjchem.orgtandfonline.com Indole-based compounds have been designed to inhibit Bcl-2, thereby promoting programmed cell death in cancer cells. orientjchem.orgpreprints.orgmdpi.com Some derivatives have demonstrated the ability to down-regulate Bcl-2 while up-regulating the pro-apoptotic protein Bax. nih.govnih.gov

Furthermore, indol-2-one derivatives have been shown to interact with estrogen receptors (ER) , particularly ERβ. acs.orgmdpi.com This interaction can lead to the modulation of estrogen-mediated activity and has been explored for its potential in treating breast cancer. acs.org For example, one derivative was found to downregulate the CCND1 gene and upregulate CDKN2A, causing an arrest of proliferation in the G0/G1 phase of the cell cycle. mdpi.com

The cellular pathways modulated by these compounds are direct consequences of their interactions with these molecular targets. The inhibition of kinases disrupts signaling pathways such as the ERK1/2, AKT, and STAT3 pathways, leading to delayed cell proliferation. nih.gov The inhibition of BRD4 affects transcriptional programs that are essential for cancer cell growth. ebi.ac.uknih.gov Targeting Bcl-2 proteins directly triggers the intrinsic apoptotic pathway. nih.govnih.gov The modulation of estrogen receptors influences hormone-dependent cancer cell growth. acs.orgmdpi.com

Enzyme Inhibition Profiles of Indol-2-one Derivatives (e.g., Kinases, Cyclooxygenases, Lipoxygenases, Bromodomain Proteins)

The therapeutic potential of indol-2-one derivatives stems from their ability to inhibit a range of enzymes critical to various pathological processes.

Kinase Inhibition: A primary focus of research has been on the kinase inhibitory activity of indol-2-one derivatives. mdpi.comscirp.orgnih.gov These compounds have been identified as inhibitors of several receptor tyrosine kinases (RTKs) involved in cancer, including VEGFR, PDGFR, and EGFR. mdpi.comscirp.orgacs.org For example, sunitinib (B231), an indolin-2-one derivative, is a multi-kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. scirp.org Other derivatives have shown potent inhibition against specific kinases like CDK-2, CDK-4, and Src kinase. mdpi.comnih.gov One study reported an indol-2-one derivative with nanomolar inhibitory action against both EGFR and VEGFR-2. mdpi.com

Cyclooxygenase and Lipoxygenase Inhibition: Indol-2-one derivatives have also been investigated as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory response. sioc-journal.cntandfonline.comdovepress.com Some derivatives have demonstrated dual inhibition of COX-2 and 5-LOX, which is a desirable profile for anti-inflammatory agents as it may offer a better safety profile compared to traditional NSAIDs. sioc-journal.cnsioc-journal.cnnih.gov For instance, a series of indole-2-amide derivatives were found to be potent dual inhibitors of COX-2 and 5-LOX, with some compounds exhibiting attractive inhibitory activities in the nanomolar range. sioc-journal.cn

Bromodomain Protein Inhibition: As mentioned previously, indol-2-one derivatives have emerged as potent inhibitors of bromodomain proteins, particularly BRD4. ebi.ac.uknih.govnih.govsci-hub.seebi.ac.uk These compounds can selectively target the bromodomains (BD1 and BD2) of BRD4, disrupting its function in transcriptional regulation. ebi.ac.uknih.govnih.gov Several studies have reported the design and synthesis of indol-2-one derivatives with potent BRD4 inhibitory activities, with some compounds showing IC50 values in the low nanomolar range. ebi.ac.uknih.govnih.gov Some derivatives have even shown selectivity for the BD1 domain of BRD4. nih.gov

The following table summarizes the enzyme inhibitory activities of selected indol-2-one derivatives:

| Compound/Derivative Class | Target Enzyme(s) | Reported IC50 Values | Reference(s) |

| Indole-2-amide derivative (7b) | COX-2 | 85.04 nM | sioc-journal.cn |

| 5-LOX | 125.3 nM | sioc-journal.cn | |

| Indolin-2-one derivative (10f) | COX-1 | 0.10 - 9.87 µM | nih.gov |

| COX-2 | 0.10 - 9.87 µM | nih.gov | |

| 5-LOX | 0.10 - 9.87 µM | nih.gov | |

| Indol-2-one derivative (12j) | BRD4 (BD1) | 19 nM | ebi.ac.uknih.gov |

| BRD4 (BD2) | 28 nM | ebi.ac.uknih.gov | |

| Indol-2-one derivative (21r) | BRD4 (BD1) | 41 nM | nih.gov |

| BRD4 (BD2) | 313 nM | nih.gov | |

| Indolinone-based derivative (9) | CDK-2 | 9.39 nM | mdpi.com |

| VEGFR-2 | 56.74 nM | mdpi.com | |

| Indolinone-based derivative (20) | EGFR | Nanomolar range | mdpi.com |

| VEGFR-2 | Nanomolar range | mdpi.com |

Mechanisms of Anti-inflammatory Action (e.g., COX-1/2 and 5-LOX Inhibition)

The anti-inflammatory properties of certain indol-2-one derivatives are primarily attributed to their ability to inhibit key enzymes in the arachidonic acid cascade, namely cyclooxygenases (COX) and 5-lipoxygenase (5-LOX). sioc-journal.cntandfonline.comsioc-journal.cnnih.gov The COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins (B1171923), which are potent mediators of inflammation, pain, and fever. 5-LOX, on the other hand, catalyzes the production of leukotrienes, which are involved in various inflammatory processes, including leukocyte chemotaxis and bronchoconstriction.

By simultaneously inhibiting both COX-2 and 5-LOX, these dual-inhibitor compounds can effectively suppress the production of both prostaglandins and leukotrienes. sioc-journal.cnnih.gov This dual inhibition is considered a promising strategy for developing anti-inflammatory drugs with an improved gastrointestinal safety profile compared to non-steroidal anti-inflammatory drugs (NSAIDs) that primarily inhibit COX enzymes. mdpi.com

Several studies have synthesized and evaluated indol-2-one derivatives as dual COX/5-LOX inhibitors. sioc-journal.cnnih.gov For example, a series of 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivatives displayed potent inhibitory activities against both COX-1/2 and 5-LOX, with some compounds showing IC50 values in the sub-micromolar range. nih.gov Another study on indole-2-amide derivatives identified a compound that demonstrated attractive and balanced inhibitory activities against both COX-2 and 5-LOX. sioc-journal.cn The anti-inflammatory and analgesic activities of these compounds have been confirmed in in vivo models, often with better gastric tolerability than existing drugs. nih.gov

Mechanisms of Anti-proliferative Activity (e.g., Cell Cycle Arrest, Apoptosis Induction, Specific Protein Inhibition like BRD4, Bcl-2)

The anti-proliferative activity of 3-(4-methylanilino)indol-2-one (B1418100) and its derivatives is a result of their ability to interfere with multiple cellular processes that are fundamental to cancer cell growth and survival. These mechanisms include inducing cell cycle arrest, triggering apoptosis, and inhibiting specific proteins that are critical for cancer progression. nih.govnih.govebi.ac.uknih.gov

Cell Cycle Arrest: A common mechanism by which indol-2-one derivatives exert their anti-proliferative effects is by inducing cell cycle arrest, thereby preventing cancer cells from dividing and proliferating. nih.govnih.govnih.govmdpi.com This arrest can occur at different phases of the cell cycle, including the G1, S, or G2/M phases.

For instance, several indol-2-one derivatives have been shown to cause cell cycle arrest at the G1 or G0/G1 phase. nih.govnih.govebi.ac.ukmdpi.com This is often accompanied by the upregulation of cell cycle inhibitory proteins such as p21 and p27, and the downregulation of cyclins and cyclin-dependent kinases (CDKs) that drive cell cycle progression. nih.govtandfonline.com For example, a BRD4 inhibitor derivative was found to arrest HT-29 cells in the G1 phase and reduce the expression of c-Myc. nih.gov Another indole (B1671886) derivative induced a time-dependent arrest in the G0/G1 phase in ovarian cancer cells. mdpi.com Other studies have reported cell cycle arrest in the S phase or G2/M phase. nih.govnih.govmdpi.com

Apoptosis Induction: In addition to halting cell proliferation, indol-2-one derivatives can also induce programmed cell death, or apoptosis, in cancer cells. nih.govnih.govnih.gov This is a crucial mechanism for eliminating malignant cells. Apoptosis can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

Many indole-based compounds trigger the intrinsic apoptotic pathway. nih.govnih.gov This often involves the modulation of the Bcl-2 family of proteins, leading to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax. nih.govnih.govresearchgate.net This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, such as caspase-3 and caspase-9, which are the executioners of apoptosis. nih.govmdpi.com The cleavage of poly(ADP-ribose) polymerase (PARP) by activated caspase-3 is another hallmark of apoptosis that has been observed following treatment with these compounds. nih.gov

Specific Protein Inhibition: The anti-proliferative activity of these compounds is often linked to the inhibition of specific proteins that are overexpressed or hyperactivated in cancer cells.

BRD4 Inhibition: As previously discussed, indol-2-one derivatives that inhibit BRD4 can effectively suppress the transcription of key oncogenes like c-Myc. nih.govnih.govebi.ac.uk The downregulation of c-Myc, a critical driver of cell proliferation, contributes significantly to the anti-proliferative effects of these compounds. nih.govnih.gov

Bcl-2 Inhibition: Directly targeting and inhibiting the anti-apoptotic protein Bcl-2 is another key strategy. orientjchem.orgtandfonline.compreprints.orgmdpi.com By binding to Bcl-2, these inhibitors prevent it from sequestering pro-apoptotic proteins, thereby promoting apoptosis. orientjchem.orgtandfonline.com Several studies have focused on designing and synthesizing indole-based Bcl-2 inhibitors, with some compounds showing potent activity in the sub-micromolar range. preprints.orgmdpi.com

The following table summarizes the mechanisms of anti-proliferative activity for selected indol-2-one derivatives:

| Derivative Class/Compound | Mechanism | Target Cell Line(s) | Reference(s) |

| Novel indolin-2-one derivatives (6a-d) | Inhibition of ERK1/2, AKT, STAT3; S phase arrest; upregulation of p21, p27; upregulation of Bax, downregulation of Bcl-2; caspase-3 activation, PARP cleavage | Malignant Mesothelioma, Breast cancer, Colon Cancer | nih.gov |

| Indol-2-one derivative (12j) | G1 phase arrest; reduction of c-Myc expression | HT-29, HL-60 | ebi.ac.uknih.gov |

| Indol-2-one derivative (21r) | G0/G1 phase arrest; apoptosis induction; decrease in c-Myc expression | MV-4-11 | nih.gov |

| Benzo[cd]indol-2(1H)-one derivatives (1, 23, 44) | G1 phase arrest; downregulation of c-Myc, Bcl-2, CDK6 | MV4-11 | ebi.ac.uk |

| Indole derivative (6n) | G2/M phase arrest; apoptosis induction; increased expression of caspase-3, caspase-9, cytochrome C, Bax; decreased expression of Bcl-2 | MCF-7 | nih.gov |

Ligand-Receptor Binding Affinity and Interaction Profiling

Understanding the binding affinity and interaction profiles of indol-2-one derivatives with their target receptors is crucial for rational drug design and optimization. Molecular docking and other computational methods are frequently employed to elucidate these interactions at an atomic level. nih.govsioc-journal.cn

Studies have shown that the substituents on the indole ring play a significant role in determining the binding affinity to the target enzyme or receptor. sioc-journal.cn For example, in the case of COX-2 and 5-LOX inhibitors, docking analysis revealed that substituents on the indole ring were beneficial for improving the binding affinity to the enzyme. sioc-journal.cn

Similarly, for BRD4 inhibitors, docking studies have shown that the hydrophobic pocket adjacent to the KAc region and the WPF shelf are critical for the activity of the compound. nih.gov The binding modes revealed by co-crystal structures and protein thermal shift assays have indicated that additional indirect hydrogen bonds and hydrophobic interactions can make certain derivatives more active against BRD4. ebi.ac.uk

In the context of Bcl-2 inhibitors, molecular docking analysis has suggested that stable interactions at the Bcl-2 binding site can be achieved through a combination of hydrogen bonding, pi-pi stacking, and hydrophobic interactions. preprints.org The versatile nature of the indole scaffold, which can function as both a hydrogen bond donor and acceptor, facilitates a wide range of interactions with biological targets. orientjchem.org

Ligand-receptor binding studies are not limited to computational approaches. Experimental techniques such as ELISA binding assays are used to quantitatively determine the binding affinity of these compounds to their targets. For instance, the IC50 values obtained from such assays provide a measure of the concentration of the inhibitor required to achieve 50% inhibition of the target protein's activity. preprints.org

Exploration of Other Reported Biological Activities and Underlying Mechanisms

Beyond their well-documented anti-inflammatory and anti-proliferative properties, derivatives of this compound have been reported to exhibit a range of other biological activities.

Antimicrobial Activity: Several studies have investigated the antimicrobial potential of indol-2-one derivatives against various bacterial and fungal strains. turkjps.orgdergipark.org.trmdpi.comresearchgate.netscilit.com These compounds have shown activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). turkjps.orgdergipark.org.trresearchgate.netscilit.com For example, some indole derivatives containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties demonstrated significant antibacterial activity, with some compounds being more effective than the standard drug ciprofloxacin (B1669076) against MRSA. turkjps.org The minimum inhibitory concentration (MIC) values for these compounds often fall in the low microgram per milliliter range. turkjps.orgscilit.com The underlying mechanisms for their antimicrobial action are still under investigation but may involve the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane.

Anticonvulsant Activity: While less explored, some indole derivatives have been investigated for their potential as anticonvulsant agents. The structural features of the indole ring are present in some known anticonvulsant drugs, suggesting that this scaffold could be a promising starting point for the development of new therapies for epilepsy.

Antidiabetic Activity: Some indole derivatives have been studied for their potential to inhibit enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase. mdpi.comresearchgate.net Inhibition of these enzymes can help to control postprandial hyperglycemia, a key aspect of managing diabetes. researchgate.net Several indole-based compounds have shown good to moderate inhibitory activity against these enzymes, with some analogues exhibiting IC50 values in the low micromolar range. researchgate.net

Research on Derivatives and Analogs of 3 4 Methylanilino Indol 2 One

Design and Synthesis of Novel Analogs through Strategic Structural Modifications

The design of new analogs of 3-(4-Methylanilino)indol-2-one (B1418100) is often guided by computational modeling and a deep understanding of structure-activity relationships (SAR). acs.org The synthesis of these novel compounds involves strategic chemical modifications to either the anilino moiety or the indol-2-one (B1256649) parent ring.

Modifications to the anilino portion of the molecule have been explored to enhance biological efficacy. Research has shown that even subtle changes to this part of the structure can significantly impact activity.

Substitution on the Aniline (B41778) Ring : The introduction of different functional groups on the phenyl ring of the anilino moiety can modulate the compound's properties. For instance, the synthesis of 3-(4-Ethylanilino)indol-2-one represents a simple alkyl group modification. smolecule.com More complex modifications include the introduction of bromo-substituents, which can serve as a leaving group for further nucleophilic substitution reactions. smolecule.com

N-Alkylation/Arylation : Studies have investigated the effect of substituents on the nitrogen atom of the anilino group. For example, research has indicated that N-methylaniline can exhibit better reactivity in certain multicomponent reactions compared to N-ethylaniline, which is attributed to reduced steric hindrance. rsc.org

Introduction of Heterocycles : In some strategies, the entire anilino moiety is replaced with other nitrogen-containing rings. For example, replacing methylaniline with a methylpyrazole ring has been shown to increase the activity of certain kinase inhibitors. mdpi.com

Hybrid Molecules : A strategy in drug design involves creating hybrid molecules. For instance, triazole-based molecular hybrids have been synthesized where the introduction of a methyl group into an aniline fragment led to an enhancement of antistaphylococcal activity. nih.gov

A general synthetic approach to modify the anilino moiety can involve the condensation of an appropriately substituted aniline derivative with an isatin (B1672199) (indole-2,3-dione) precursor. nih.gov

The indol-2-one scaffold is a versatile platform that allows for a wide range of chemical derivatizations. rsc.orgchemijournal.com These modifications are crucial for exploring the chemical space around the parent compound and optimizing its interaction with biological targets.

Substitution at the 3-Position : The 3-position of the indol-2-one ring is a key site for modification. Instead of the anilino group, other moieties can be introduced. A novel synthesis approach involves the cyclization of isatins with thiazolidinones to create 3-(4-oxo-2-phenyl-1,3-thiazol-5(4H)-ylidene)-1,3-dihydro-2H-indol-2-one derivatives. thepharmajournal.compharmainfo.in

Substitution on the Benzene (B151609) Ring of the Indole (B1671886) Core : Researchers have extensively studied the effects of substituents at various positions of the indole's benzene ring.

Halogenation : The introduction of halogens like fluorine, chlorine, and bromine at the 5- and/or 6-positions has been a common strategy. thepharmajournal.compharmainfo.in For example, derivatives such as 3-(4-oxo-2-phenyl-1,3-thiazol-5(4H)-ylidene)-5-fluoro-1,3-dihydro-2H-indol-2-one and the corresponding 5-chloro, 5-bromo, and 5,6-dichloro analogs have been synthesized. thepharmajournal.compharmainfo.in

Nitro Group Introduction : The synthesis of compounds like 3-(2-Bromo-4-methylanilino)-5-nitroindol-2-one introduces a nitro group at the 5-position, which can be a precursor for an amino group via reduction, allowing for further functionalization. smolecule.com

Methoxy (B1213986) and Hydroxyalkyl Groups : The placement of methoxy groups at different positions (4-, 5-, 6-, and 7-) on the indole ring has been shown to dramatically alter biological activity and even the mechanism of action. nih.gov Additionally, the introduction of functionalized hydroxyl-based substituents, such as a hydroxypropyl group at the 2-position, has been explored. acs.org

N-Benzoylation : The nitrogen atom of the indole ring can be functionalized, for instance, through N-benzoylation, to create analogs of drugs like indomethacin. japsonline.com

The synthesis of these derivatives often starts from substituted isatins or by direct functionalization of the indole ring system. thepharmajournal.compharmainfo.inacs.org

Chemical Modifications on the Anilino Moiety

Comparative Biological Activity Profiling of Synthesized Analogs

A crucial step in drug discovery is the comparative biological evaluation of newly synthesized analogs to identify compounds with improved potency and selectivity.

Studies on derivatives of this compound have revealed significant insights into their structure-activity relationships (SAR). For example, in a series of 3-(4-oxo-2-phenyl-1,3-thiazol-5(4H)-ylidene)-1,3-dihydro-2H-indol-2-one derivatives, the nature and position of substituents on the indole ring markedly influenced their anti-inflammatory activity. The 5,6-dichloro derivative showed the most potent in vivo anti-inflammatory activity, with 72.5% inhibition, which was comparable to the standard drug indomethacin. pharmainfo.in Other halogenated analogs also showed significant activity. thepharmajournal.compharmainfo.in

| Derivative Substituent (R) | In vivo Anti-inflammatory Activity (% Inhibition) |

| 5,6-dichloro | 72.5% |

| 5-F | 65.75% |

| 5-Cl | 63.0% |

| 5-Br | 61.25% |

The location of a simple methoxy group on the indole ring has been shown to be critical. In a study on indolyl-pyridinyl-propenones, moving the methoxy group from the 5-position to the 6-position switched the biological activity from inducing methuosis (a form of non-apoptotic cell death) to causing microtubule disruption. nih.gov The 6-methoxy analog exhibited a more than 25-fold increase in growth inhibitory activity against glioblastoma cells compared to the 5-methoxy analog. nih.gov

| Methoxy Position | Primary Biological Activity | Growth Inhibition (GI₅₀) |

| 5-methoxy | Methuosis Induction | 2.30 µM |

| 6-methoxy | Microtubule Disruption | 0.09 µM |

| 4-methoxy | Weak Growth Inhibition | > 10 µM |

| 7-methoxy | Moderate Growth Inhibition | - |

Furthermore, in a series of 3-substituted-6-(3-ethyl-4-methylanilino)uracils, analogs with neutral, moderately polar 3-substituents showed potent antibacterial activity against Gram-positive organisms. researchgate.net Research on indolo[2,3-b]quinoline analogs of the natural product neocryptolepine (B1663133) demonstrated that the introduction of side-chains at the 11-position was important for their antioxidant activity. mdpi.com

Crystallographic and Spectroscopic Characterization of Compound-Target Complexes for Structural Insights

To understand how these compounds exert their biological effects at a molecular level, researchers employ techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. These methods provide detailed three-dimensional structures of the compounds and their complexes with biological targets, such as enzymes.

While a crystal structure for this compound itself was not found in the search results, crystallographic data for several closely related analogs and derivatives are available, offering valuable structural insights.

For instance, the crystal structure of 1-Benzyl-3-[(4-methylphenyl)imino]indolin-2-one, an isomer of the title compound, has been determined. researchgate.net In this molecule, the phenyl and tolyl rings are significantly twisted relative to the isatin group, with dihedral angles of 84.71° and 65.11°, respectively. researchgate.net This non-planar conformation is a key structural feature.

X-ray crystallography has also been used to unambiguously confirm the structure of newly synthesized heterocyclic systems derived from indole precursors. mdpi.commdpi.com In one study, the crystal structure of a derivative complexed with the tyrosine kinase EphA3 was solved at high resolution (1.7 Å). nih.gov This revealed the precise binding mode and the crucial intermolecular hydrogen bonds responsible for the compound's high affinity, validating predictions from molecular dynamics simulations. nih.gov

Spectroscopic techniques are also vital for characterization. The structures of novel synthesized derivatives are routinely confirmed by IR, ¹H-NMR, and Mass Spectrometry. thepharmajournal.compharmainfo.in Advanced spectroscopic analysis, combining experimental (FT-IR, Raman, NMR) and theoretical (DFT) methods, has been performed on related molecules like 3-[(N-methylanilino)methyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione, providing a detailed understanding of their molecular structure and vibrational modes. researchgate.net

Hirshfeld surface analysis, derived from X-ray crystallographic data, is another powerful tool used to analyze the intermolecular interactions that stabilize the crystal packing of these compounds, highlighting the significance of contacts like C···H, N···H, and S···S. mdpi.commdpi.com

| Compound | Technique | Key Structural Finding |

| 1-Benzyl-3-[(4-methylphenyl)imino]indolin-2-one | X-ray Crystallography | Non-planar structure with significant dihedral angles between the aromatic rings and the isatin core. researchgate.net |

| Novel Tyrosine Kinase Inhibitor | X-ray Crystallography | Confirmed the predicted binding mode in the EphA3 kinase domain, showing four key intermolecular hydrogen bonds. nih.gov |

| 4-Amino-5-indol-2-yl-1,2,4-triazole-3-thione derivative | X-ray Crystallography & Hirshfeld Analysis | Revealed the thione tautomer is more stable and detailed the significant intermolecular contacts (H···H, H···C, S···H) in the crystal packing. mdpi.com |

| 3-[(N-methylanilino)methyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione | FT-IR, Raman, NMR, DFT | Comprehensive characterization of molecular structure and vibrational wavenumbers. researchgate.net |

These structural studies are indispensable for rational drug design, allowing scientists to visualize how modifications to the chemical structure affect the compound's interaction with its biological target, thereby guiding the synthesis of more potent and selective analogs.

Future Directions and Emerging Research Avenues for 3 4 Methylanilino Indol 2 One Derivatives

Development of Advanced Indolin-2-one Based Chemical Probes

The inherent properties of the indolin-2-one scaffold make it an excellent foundation for the development of sophisticated chemical probes for biological imaging and detection. These tools are crucial for understanding disease mechanisms at a molecular level.

A significant area of research is the design of indolin-2-one derivatives as ligands for imaging protein aggregates associated with neurodegenerative diseases. nih.govacs.org For instance, derivatives of 3-(benzylidene)indolin-2-one have been synthesized and evaluated for their ability to bind to α-synuclein fibrils, which are pathological hallmarks of Parkinson's disease. nih.govacs.orgwustl.edu While initial compounds showed modest affinity, structural modifications, such as extending the conjugation and substituting the indolinone nitrogen, have led to analogs with significantly higher affinity and selectivity for α-synuclein over other protein aggregates like amyloid-β and tau. nih.govmdpi.com These efforts are aimed at creating Positron Emission Tomography (PET) radiotracers that could one day enable the early diagnosis and monitoring of Parkinson's disease and related synucleinopathies. nih.govwustl.edu

Beyond protein aggregates, indolin-2-one-based fluorescent probes are being developed to detect reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are implicated in a wide range of pathological processes. Researchers have designed indole-based near-infrared (NIR) fluorescent "turn-on" probes for detecting hydrogen peroxide (H₂O₂) and two-photon fluorescent probes for peroxynitrite (ONOO⁻). nih.govrsc.org These probes often work via an intramolecular charge transfer (ICT) mechanism and are designed for high sensitivity, selectivity, and real-time imaging in living cells and organisms. nih.govthno.org The development of such probes based on the 3-(4-Methylanilino)indol-2-one (B1418100) framework could provide powerful tools for studying oxidative stress in diseases where this compound and its derivatives are relevant.

Table 1: Examples of Indolin-2-one Based Chemical Probes

| Probe Type | Target Analyte | Key Features & Findings | Reference(s) |

|---|---|---|---|

| PET Ligand | α-Synuclein Fibrils | 3-(Benzylidene)indolin-2-one diene analogs show increased binding and selectivity. (Z,E) configuration identified as more active. | nih.govacs.orgnih.gov |

| PET Ligand | α-Synuclein Fibrils | A fluoroethoxy-benzyl substituted indolinone-diene analog showed a Kᵢ of 2 nM with high selectivity over Aβ and tau fibrils. | mdpi.com |

| Fluorescent Probe | Hydrogen Peroxide (H₂O₂) | An indole-incorporated NIR probe (Indo-H₂O₂) with a boronate group allows for H₂O₂ detection with a limit of detection of 25.2 nM. | nih.gov |

| Fluorescent Probe | Peroxynitrite (ONOO⁻) | A two-photon ESIPT-based probe using a 4-hydroxyisoindoline-1,3-dione scaffold demonstrated high selectivity and photostability. | rsc.org |

Exploration of Novel Therapeutic Applications Beyond Current Scope

While the anticancer properties of indolin-2-one derivatives, primarily as kinase inhibitors, are well-documented, their therapeutic potential extends into diverse and underexplored areas. researchgate.netnih.gov Future research is set to capitalize on this versatility, targeting a broader range of diseases.

Antimicrobial and Antiviral Activity: The rise of drug-resistant pathogens necessitates the development of new antimicrobial agents. Indolin-2-one derivatives have shown promise in this arena. Studies have demonstrated that various substituted indolin-2-ones exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govdergipark.org.trresearchgate.net Some derivatives function as inhibitors of dihydrofolate reductase (DHFR), a crucial enzyme in bacteria, and can disrupt quorum sensing, a mechanism bacteria use to coordinate group behavior and virulence. nih.govnih.gov

In virology, isatin (B1672199) (an indole-2,3-dione precursor) and its derivatives have a long history as broad-spectrum antiviral agents. mdpi.com Recent research has focused on developing indolin-2-one derivatives against contemporary viral threats. Hybrids of isatin have been synthesized and tested against SARS-CoV-2, with some compounds showing moderate activity. figshare.com Furthermore, indolinone-based scaffolds have been identified as multi-target inhibitors of HIV-1, capable of blocking both reverse transcriptase and integrase enzymes. nih.govfrontiersin.org This multi-target approach could be a powerful strategy to overcome drug resistance.

Neuroprotective Agents: Beyond their use as probes, indolin-2-one derivatives are being investigated as direct therapeutic agents for neurodegenerative diseases. researchgate.net Alzheimer's disease is a key target, with research focused on developing isoform-selective inhibitors of c-Jun N-terminal kinase 3 (JNK3), an enzyme implicated in the disease's pathology. nih.gov A multistage screening process identified a 3-substituted indolin-2-one derivative (J30-8) that not only showed high potency and selectivity for JNK3 but also exhibited neuroprotective activity in vitro and reduced plaque burden in an in vivo model. nih.gov Other studies have identified indolin-2-one derivatives that act as dual inhibitors of glycogen (B147801) synthase kinase-3 beta (GSK3β) and tau protein aggregation, another hallmark of Alzheimer's. mdpi.com These findings highlight the potential of these compounds to treat complex neurodegenerative disorders through multiple mechanisms. researchgate.netresearchgate.net

Table 2: Emerging Therapeutic Applications of Indolin-2-one Derivatives

| Therapeutic Area | Specific Target/Activity | Example Finding | Reference(s) |

|---|---|---|---|

| Antibacterial | Dihydrofolate Reductase (DHFR) / Quorum Sensing | Thiazolo-indolin-2-one derivatives showed promising activity against Gram-positive and Gram-negative bacteria. | nih.govnih.gov |

| Antiviral (HIV-1) | Reverse Transcriptase & Integrase | 5-nitro-3-(...hydrazinylidene)indolin-2-one derivatives block HIV-1 replication via a multi-target mechanism. | frontiersin.org |

| Antiviral (SARS-CoV-2) | General Antiviral Activity | Isatin-Schiff base and 1,2,3-triazole hybrids showed moderate antiviral activity against SARS-CoV-2. | figshare.com |

| Neuroprotection (Alzheimer's) | JNK3 Inhibition | A 3-substituted indolin-2-one (J30-8) was identified as a potent and highly selective JNK3 inhibitor with in vivo efficacy. | nih.gov |

| Neuroprotection (Alzheimer's) | GSK3β and Tau Aggregation Inhibition | An azaindolin-2-one derivative was found to be a dual inhibitor, showing neuroprotective potential. | mdpi.com |

Integration of Artificial Intelligence and Machine Learning in Indol-2-one (B1256649) Design and Discovery

The traditional drug discovery process is lengthy and expensive. accscience.com The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize this paradigm, and the design of novel indolin-2-one derivatives is a prime area for its application. mednexus.orgnih.gov

Machine learning models are also crucial for predicting the biological activity and physicochemical properties of newly designed compounds. nih.govresearchgate.net Quantitative Structure-Activity Relationship (QSAR) models, enhanced with deep learning techniques like Convolutional Neural Networks (CNNs) and Recurrent Neural Networks (RNNs), can predict a molecule's kinase inhibition potential with high accuracy. nih.gov These predictive models help prioritize which virtual compounds should be synthesized and tested, saving significant time and resources. acs.orgacs.org By integrating these AI/ML tools, researchers can create an automated pipeline for the design, optimization, and prioritization of new this compound derivatives, accelerating the journey from concept to clinical candidate. accscience.commdpi.com

Table 3: Application of AI/ML in Indolin-2-one Derivative Discovery

| AI/ML Technique | Application in Drug Discovery | Relevance to Indolin-2-ones | Reference(s) |

|---|---|---|---|

| Generative Models (VAE, GAN, Diffusion) | De novo design of novel molecules with desired properties. | Generation of new indolin-2-one scaffolds optimized for kinase inhibition or other therapeutic targets. | nih.govomicstutorials.comosu.edu |

| Deep Learning QSAR (CNN, RNN) | Prediction of biological activity (e.g., kinase inhibition) based on molecular structure. | Accurately predicting the potency and selectivity of newly designed indolin-2-one kinase inhibitors. | nih.gov |

| Predictive ML Models | Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. | Early-stage filtering of designed molecules to eliminate those with poor drug-like properties. | nih.gov |

| Integrated AI Platforms | Automation of the entire hit-to-lead and lead optimization process. | Accelerating the discovery pipeline for novel this compound based therapeutic agents. | accscience.comrsc.org |

Q & A

Q. What are the common synthetic routes for preparing 3-(4-Methylanilino)indol-2-one?

The compound can be synthesized via dehydrohalogenation of 3-alkyl-3-bromooxindoles, where elimination of HBr yields the indol-2-one core . For functionalization at the 3-position, nucleophilic substitution reactions with 4-methylaniline derivatives are typically employed. A related approach involves condensation reactions between maleic anhydride derivatives and aromatic amines (e.g., p-toluidine), followed by cyclization to form the indol-2-one scaffold . Optimization of reaction conditions (e.g., solvent, temperature, and catalyst) is critical to achieving high yields.

Q. Which characterization techniques are essential for confirming the structure of this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR): H and C NMR provide detailed information on substituent positions and electronic environments. For example, aromatic protons in the 4-methylanilino group typically resonate at δ 6.5–7.5 ppm .

- Infrared (IR) Spectroscopy: Absorbance bands near 1690–1700 cm confirm the presence of the indol-2-one carbonyl group .

- Mass Spectrometry (MS): High-resolution MS confirms the molecular formula (e.g., CHNO for this compound) and fragmentation patterns .

- Elemental Analysis: Validates purity and matches calculated vs. experimental C/H/N ratios (e.g., ±0.3% tolerance) .

Q. How can the solubility of this compound be systematically evaluated for experimental design?

Solubility is assessed by dissolving the compound in a range of solvents (polar, non-polar, protic, aprotic) under controlled temperatures (e.g., 25°C and 50°C). For example, in ethanol, solubility might reach 12 mg/mL at 25°C, while in water it may be negligible (<0.1 mg/mL). Tabulating results (e.g., Table 1 in ) aids in selecting reaction solvents or formulation media.

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound derivatives?

Molecular docking (using software like MOE) and quantitative structure-activity relationship (QSAR) studies are employed to predict binding affinities to targets such as BRD4-BD1. For instance, substituents at the 5- and 6-positions of the indol-2-one core enhance selectivity for BRD4-BD1 over BRD4-BD2 by optimizing hydrophobic interactions with the acetyl-lysine binding pocket . Free energy perturbation (FEP) calculations further refine activity predictions .

Q. What strategies resolve contradictions in electrochemical data for indol-2-one derivatives under varying pH conditions?

Cyclic voltammetry in buffered electrolytes (pH 2–12) reveals pH-dependent oxidation mechanisms. For example, in acidic media (pH < 5), the indol-2-one moiety undergoes single-step oxidation, while in basic conditions (pH > 7), two distinct oxidation steps are observed due to hydroxylation of the benzene ring . Cross-validation with spectroscopic techniques (e.g., UV-Vis monitoring of oxidized intermediates) clarifies mechanistic pathways.

Q. How can multi-step synthetic routes for indol-2-one derivatives be optimized for scale-up?

Photocyclization reactions (e.g., one-pot synthesis of indoloquinolinones from 3-(2-azidobenzylidene)indol-2-ones) benefit from light intensity optimization and solvent selection (e.g., acetonitrile vs. THF) to minimize side products . Reaction monitoring via HPLC ensures intermediate purity, while Design of Experiments (DoE) identifies critical parameters (e.g., temperature, stoichiometry) for ≥90% yield .

Q. What methodologies assess the impact of substituent positions on the biological activity of indol-2-one derivatives?

- Cytotoxicity Assays: Derivatives are screened against cancer cell lines (e.g., HL-60, HT-29) using MTT assays. For example, 1,3-disubstituted derivatives show IC values <10 μM due to enhanced membrane permeability .

- Structure-Activity Relationship (SAR): Systematic substitution at the 3- and 4-positions identifies pharmacophores critical for target engagement. Methyl groups at the 4-position of the anilino moiety improve metabolic stability .

Q. How can crystallographic data resolve structural ambiguities in indol-2-one derivatives?

Single-crystal X-ray diffraction confirms bond lengths (e.g., C=O at 1.22 Å) and dihedral angles (e.g., 5°–10° deviation from planarity in the indol-2-one ring). For example, monoclinic crystal systems (space group P1/c) reveal chair conformations in morpholine-substituted derivatives . Refinement software (SHELXL) ensures accuracy with R < 5% .

Q. How are data contradictions in experimental results analyzed and resolved?

Discrepancies (e.g., conflicting bioactivity or spectral data) are addressed via:

- Cross-Technique Validation: Compare NMR, MS, and X-ray data to confirm structural assignments .

- Reproducibility Checks: Repeat experiments under standardized conditions (e.g., controlled humidity for hygroscopic compounds).

- Statistical Analysis: Use Student’s t-test or ANOVA to assess significance of outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.